molecular formula C19H19N3O4S2 B2922381 N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylethanesulfonamide CAS No. 921540-63-8

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylethanesulfonamide

Cat. No. B2922381
CAS RN: 921540-63-8
M. Wt: 417.5
InChI Key: WVJFEWCKYAISLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and similar compounds has been the subject of various studies. For instance, a high-throughput screening of a specific set of heterocyclic compounds containing an alkylsulfonyl moiety was performed to discover highly effective 5-HT6 receptor antagonists . The structures of most antagonists corresponded to the PhM2 pharmacophore model, which confirmed its potential in the search for effective 5-HT6 receptor antagonists .


Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its pharmacological activity. It was established that the structure of the substituent introduced in the vicinity of the sulfonyl moiety in the PhM2 ligands could affect their pharmacological activity, including the ability to block serotonin-induced 5-HT6 receptor-mediated cell responses .

Scientific Research Applications

Enzyme Inhibition and Antioxidant Potential

  • Sulfonamide hybrid Schiff bases have been synthesized and characterized, demonstrating significant enzyme inhibition potential against AChE and BChE enzymes, with some compounds showing up to 91% inhibition. These compounds also exhibited antioxidant activity with high percentage scavenging ability, indicating potential applications in the treatment of diseases related to oxidative stress and enzyme dysfunction (Kausar et al., 2019).

Anti-Asthmatic Activities

  • Novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides were synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some compounds in this series were found to have potent anti-asthmatic activity, highlighting potential applications in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).

Herbicidal Activities

  • The degradation and mobility of chlorsulfuron, an anionic sulfonylurea herbicide, in soil columns were studied, emphasizing its persistence and transport characteristics in agricultural environments. This research is vital for understanding the environmental impact and efficacy of sulfonylurea-based herbicides in agriculture (Veeh et al., 1994).

Anticancer and Anti-HCV Agents

  • Synthesis and characterization of celecoxib derivatives have been conducted, showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This suggests sulfonamides' role in developing therapeutic agents for a range of diseases (Küçükgüzel et al., 2013).

Antimicrobial Activity

  • Structural and spectroscopic studies on sulfonimide derivatives, including their antimicrobial activities against various bacteria and fungus species, have been performed. These studies provide a basis for developing new antimicrobial agents to combat resistant microbial strains (Eren et al., 2018).

properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-27(23,24)19-11-10-18(20-21-19)16-8-5-9-17(14-16)22-28(25,26)13-12-15-6-3-2-4-7-15/h2-11,14,22H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJFEWCKYAISLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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